molecular formula C16H13BrF3NO2 B2559554 2-bromo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide CAS No. 1351648-66-2

2-bromo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide

Cat. No.: B2559554
CAS No.: 1351648-66-2
M. Wt: 388.184
InChI Key: INBLJFVLMFSPLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide is a synthetic benzamide derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound features a benzamide core substituted with a bromo group and a complex 3,3,3-trifluoro-2-hydroxy-2-phenylpropyl side chain. The strategic incorporation of the trifluoromethyl group enhances the molecule's lipophilicity and metabolic stability, which are desirable properties for investigating structure-activity relationships . This compound is structurally related to salicylanilide derivatives, a class known for diverse biological activities . Research on similar N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives has demonstrated promising in vitro antimicrobial activity, particularly against Gram-positive bacteria, with Minimum Inhibitory Concentration values in the range of 2.5–5.0 mg/mL . These derivatives also exhibit potent anti-inflammatory effects through protease inhibition, with studies showing significantly lower IC50 values for trypsin inhibition compared to standard anti-inflammatory controls . The mechanism of action for related compounds involves inhibition of key inflammatory mediators and bacterial targets . This chemical scaffold serves as a valuable building block for developing novel antimicrobial and anti-inflammatory agents, with potential applications in hit-to-lead optimization campaigns and probing biological mechanisms. The compound is provided exclusively for research purposes in chemical biology, pharmaceutical development, and investigative microbiology. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-bromo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrF3NO2/c17-13-9-5-4-8-12(13)14(22)21-10-15(23,16(18,19)20)11-6-2-1-3-7-11/h1-9,23H,10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INBLJFVLMFSPLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2Br)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide typically involves multiple steps. One common method starts with the bromination of a suitable precursor, followed by the introduction of the trifluoromethyl group. The final step involves the formation of the benzamide moiety through an amide coupling reaction. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

2-bromo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It is used in the development of new materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 2-bromo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The bromine atom can participate in halogen bonding, further influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound’s structure can be dissected into two key regions: the 2-bromo-substituted benzamide core and the N-linked 3,3,3-trifluoro-2-hydroxy-2-phenylpropyl group . Below is a comparative analysis with structurally related analogs:

Table 1: Structural and Functional Comparison of Key Analogs
Compound Name Benzamide Substituent N-Substituent Key Properties/Findings Source
Target Compound 2-Bromo 3,3,3-Trifluoro-2-hydroxy-2-phenylpropyl Potential for stereochemical complexity due to hydroxyl and trifluoromethyl groups. Hypothesis
VU0543336 4-(Trifluoromethoxy) 3,3,3-Trifluoro-2-hydroxy-2-phenylpropyl Shared N-substituent; trifluoromethoxy group may enhance lipophilicity.
2-Bromo-N-(tert-butyl)benzamide 2-Bromo tert-Butyl Used in enantioselective Suzuki-Miyaura coupling (87% ee); simpler N-substituent enables high selectivity.
2-Hexanoylamino-1-(3-carboxyphenyl)benzamide 2-Hexanoylamino 3-Carboxyphenyl 71% PCAF HAT inhibition; highlights role of 2-position substituents in bioactivity.
2-Bromo-N-(3-fluorophenyl)benzamide 2-Bromo 3-Fluorophenyl Studied for halogen’s role in crystal packing; bromo and fluoro groups influence intermolecular interactions.
Key Observations:
  • Benzamide Core :

    • The 2-bromo substituent in the target compound introduces steric bulk and electron-withdrawing effects, contrasting with carboxy (e.g., ) or trifluoromethoxy (e.g., VU0543336) groups. Bromine’s polarizability may enhance halogen bonding in crystal packing or target binding .
    • In Suzuki-Miyaura coupling, 2-bromo benzamides with bulky N-substituents (e.g., tert-butyl) show high enantioselectivity (87–93% ee), suggesting the target’s N-substituent could similarly influence reactivity .
  • N-Substituent: The 3,3,3-trifluoro-2-hydroxy-2-phenylpropyl group combines fluorine (lipophilic, metabolically stable) and hydroxyl (polar, hydrogen-bonding) moieties. This contrasts with simpler aryl (e.g., 3-fluorophenyl in ) or acyl chains (e.g., hexanoylamino in ). Fluorine-rich N-substituents, as seen in VU0543336 and the target compound, may improve blood-brain barrier penetration or binding to hydrophobic enzyme pockets .

Biological Activity

2-bromo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the bromination of the phenyl ring followed by the introduction of the trifluoromethyl and hydroxy groups. Various synthetic pathways have been explored to optimize yield and purity.

Antiproliferative Activity

Recent studies indicate that compounds structurally similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)
Compound AMCF-7 (breast cancer)3.1
Compound BHEK 293 (human embryonic kidney)5.3
Compound CHCT116 (colon cancer)1.2

These findings suggest that modifications to the chemical structure can enhance selectivity and potency against specific cancer types .

Antioxidant Activity

The antioxidant activity of this compound has been evaluated using various assays, including DPPH and FRAP tests. Compounds with similar structures demonstrated considerable antioxidant properties:

CompoundDPPH IC50 (µM)FRAP (µM FeSO4)
Compound D10.525.0
Compound E8.020.0

These results indicate a strong correlation between structural features and antioxidant efficacy .

Antibacterial Activity

The antibacterial properties of this compound have also been investigated. It has shown selective activity against Gram-positive bacteria such as Enterococcus faecalis:

Bacterial StrainMIC (µM)
E. faecalis8
Staphylococcus aureus16

This highlights its potential as a lead compound in developing new antibacterial agents .

The mechanisms underlying the biological activities of this compound are multifaceted. The antiproliferative effects are believed to be mediated through apoptosis induction in cancer cells, while the antioxidant activity may involve radical scavenging and modulation of oxidative stress pathways.

Case Studies

  • Antiproliferative Effects : A study involving various derivatives of benzamide showed that modifications could lead to enhanced selectivity towards MCF-7 cells, with some derivatives achieving IC50 values as low as 1.2 µM .
  • Antioxidant Properties : In vitro studies demonstrated that certain derivatives exhibited superior antioxidant activity compared to standard antioxidants like BHT, indicating their potential for therapeutic applications in oxidative stress-related conditions .
  • Antibacterial Efficacy : Research on the antibacterial effects revealed that specific structural features contributed to increased potency against resistant strains of bacteria, suggesting a novel mechanism of action that warrants further exploration .

Q & A

Basic Research Questions

Q. What spectroscopic and analytical methods are recommended to confirm the molecular structure and purity of 2-bromo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) is critical for confirming the positions of bromine, trifluoromethyl, and hydroxyl groups. Mass Spectrometry (MS) validates molecular weight, while High-Resolution MS (HRMS) ensures isotopic purity. Infrared (IR) spectroscopy can verify functional groups like amide and hydroxyl bonds. For purity assessment, High-Performance Liquid Chromatography (HPLC) with UV detection is recommended .

Q. What are the common synthetic routes for preparing this compound, and what are their limitations?

  • Methodological Answer : A typical route involves coupling 2-bromobenzoic acid derivatives with 3,3,3-trifluoro-2-hydroxy-2-phenylpropylamine via amidation (e.g., using EDCI/HOBt as coupling agents). Challenges include steric hindrance from the trifluoromethyl group, which may reduce reaction yields. Alternative methods, such as microwave-assisted synthesis, can improve efficiency. Reaction progress should be monitored via Thin-Layer Chromatography (TLC) or LC-MS .

Q. How can researchers assess the compound’s solubility and stability under experimental conditions?

  • Methodological Answer : Solubility can be tested in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., dichloromethane) using gravimetric or UV-Vis methods. Stability studies should include pH-dependent degradation assays (e.g., in buffers ranging from pH 2–12) and thermal analysis (DSC/TGA). For biological assays, ensure compatibility with aqueous buffers by pre-dissolving in DMSO (<1% v/v) .

Advanced Research Questions

Q. How can reaction conditions be optimized to introduce substituents at the benzamide or trifluoropropyl moiety?

  • Methodological Answer : For electrophilic substitutions (e.g., bromination), optimize temperature, solvent (e.g., DCM vs. THF), and catalysts (e.g., FeBr₃). For nucleophilic reactions (e.g., hydroxyl group functionalization), protect the amide bond with tert-butyldimethylsilyl (TBS) groups to prevent side reactions. Use Design of Experiments (DoE) to evaluate factors like reagent stoichiometry and reaction time .

Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

  • Methodological Answer : Cross-validate assays using orthogonal methods (e.g., fluorescence-based vs. radiometric enzyme assays). Control for off-target effects via siRNA knockdown or competitive binding studies. Dose-response curves and Hill slope analysis can distinguish specific binding from nonspecific interactions. Theoretical frameworks, such as molecular docking, should guide hypothesis testing .

Q. How can computational methods predict the compound’s reactivity and interaction with biological targets?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties and reaction pathways. Molecular Dynamics (MD) simulations (using AMBER or CHARMM force fields) predict binding modes to proteins like kinases or GPCRs. Tools like AutoDock Vina or Schrödinger Suite prioritize target hypotheses for experimental validation .

Q. What crystallographic techniques characterize the compound’s solid-state structure, and how are data interpreted?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) resolves bond angles, dihedral angles, and hydrogen-bonding networks. Crystallize the compound via slow evaporation in solvents like ethanol/water. Use software (e.g., Olex2 or SHELX) for structure refinement. Compare experimental data with Cambridge Structural Database (CSD) entries to identify packing anomalies .

Q. How to design analogs for structure-activity relationship (SAR) studies targeting improved pharmacokinetics?

  • Methodological Answer : Modify the benzamide ring (e.g., halogen replacement) or trifluoropropyl chain (e.g., hydroxyl group acylation). Use in silico tools (e.g., SwissADME) to predict LogP, metabolic stability, and blood-brain barrier permeability. Prioritize analogs with <5 violations of Lipinski’s Rule of Five. Validate synthetic intermediates via LC-MS and purity checks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.